molecular formula C8H13ClN4O4S B1431903 5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride CAS No. 1351616-51-7

5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride

Cat. No. B1431903
M. Wt: 296.73 g/mol
InChI Key: ARINBJJBGGDXAF-UHFFFAOYSA-N
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Description

Piperazine is a common component in a variety of pharmaceuticals due to its wide range of biological activity . It’s often used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The sulfonyl group attached to the piperazine in your compound could potentially alter its properties and effectiveness.


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .


Chemical Reactions Analysis

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on many factors including its specific structure and the presence of functional groups. For example, a compound related to yours, piperazine-1-sulfonyl fluoride hydrochloride, has a molecular weight of 204.65 .

Safety And Hazards

Safety and hazards associated with a compound can also vary greatly depending on its specific structure. For example, piperazine-1-sulfonyl fluoride hydrochloride is associated with certain hazards and precautionary statements .

Future Directions

The future directions in the field of piperazine derivatives are likely to involve further exploration of C–H functionalization to introduce more structural variety . This could potentially lead to the development of new drugs with improved properties.

properties

IUPAC Name

5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4S.ClH/c13-7-6(5-10-8(14)11-7)17(15,16)12-3-1-9-2-4-12;/h5,9H,1-4H2,(H2,10,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARINBJJBGGDXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
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5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
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5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
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5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
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5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride

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